molecular formula C8H14O2 B044984 2,2,3,3-Tetramethylcyclopropanecarboxylic acid CAS No. 15641-58-4

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No. B044984
CAS RN: 15641-58-4
M. Wt: 142.2 g/mol
InChI Key: SFHVXKNMCGSLAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid and its derivatives often involves the use of cyclopropane rings as key intermediates. For instance, reactions of 2,2,3,3-tetracyanocyclopropanecarboxylic acid with various iodides have led to the synthesis of complex pyrrololates, demonstrating the compound's versatility in organic synthesis (Kayukova et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,2,3,3-tetramethylcyclopropanecarboxylic acid showcases its unique cyclopropane core, a motif that significantly influences its chemical reactivity and physical properties. The compound's structure has been explored through various synthetic approaches, highlighting the influence of the cyclopropane ring on molecular conformation and reactivity (Bardasov et al., 2009).

Chemical Reactions and Properties

2,2,3,3-Tetramethylcyclopropanecarboxylic acid undergoes various chemical reactions that exploit its cyclopropane ring. For example, oxidative scission reactions with lead tetraacetate have been employed to cleave the cyclopropane ring, leading to the formation of unusual anhydride bis-acetals, demonstrating the compound's reactivity towards oxidative conditions (Graziano & Piccialli, 1999).

Physical Properties Analysis

The physical properties of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, such as solubility, melting point, and crystalline structure, are influenced by its cyclopropane core and substituents. These properties are crucial for its application in material science and synthesis (Abele et al., 1999).

Chemical Properties Analysis

The chemical properties of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, such as acidity, reactivity towards nucleophiles, and potential for ring-opening reactions, are pivotal in its use as an intermediate in organic synthesis. The compound's reactivity is largely dictated by the strain in the cyclopropane ring and the electron-donating effects of the tetramethyl substituents, which can be leveraged in various synthetic transformations (Zhao & Hung‐wen Liu, 2002).

Scientific Research Applications

Antiepileptic Potential

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) has been explored for its potential in antiepileptic drugs. A study by Pessah et al. (2009) demonstrated that an alpha-fluoro derivative of TMCA showed significantly higher potency than valproic acid in anticonvulsant tests, with minimal teratogenicity in mice. This suggests TMCA derivatives could be promising candidates for new antiepileptic and central nervous system drugs (Pessah et al., 2009).

Insecticide Research

TMCA has applications in the field of insecticides. Song et al. (2004) and Furuhata et al. (1987) have studied its derivatives for insecticidal properties. Particularly, the incorporation of TMCA into triorganotin molecules has been explored for enhanced effectiveness against mosquitoes, indicating its potential in developing new insecticides (Song et al., 2004), (Furuhata et al., 1987).

Chemical Synthesis and Transformations

Kayukova et al. (2005) explored the reaction of 2,2,3,3-tetracyanocyclopropanecarboxylic acid with iodides, leading to the synthesis of novel compounds, indicating its utility in diverse chemical synthesis (Kayukova et al., 2005). Additionally, Bardasov et al. (2009) developed a method for synthesizing tetracyanocyclopropyl ketones, showcasing TMCA’s role in facilitating unique chemical reactions (Bardasov et al., 2009).

Environmental Interactions

The degradation and environmental interactions of TMCA-based compounds have been studied. For instance, the degradation of a pyrethroid insecticide containing TMCA in soil was researched by Roberts et al. (1977), highlighting the environmental fate of such compounds (Roberts et al., 1977).

Material Science Applications

In material science, TMCA derivatives have been investigated for their potential in various applications. For example, Turcan-Trofin et al. (2019) studied linear and cyclic siloxanes functionalized with TMCA derivatives, indicating their utility in creating novel materials with potential applications as liquid electrolytes (Turcan-Trofin et al., 2019).

Medicinal Chemistry and Drug Development

TMCA's role in medicinal chemistry and drug development is significant. Sobol et al. (2004) synthesized amide derivatives of TMCA, showcasing its relevance in the search for new central nervous system active drugs with antiepileptic activity (Sobol et al., 2004).

Safety And Hazards

Personal protective equipment and face protection should be worn when handling 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided. It should not come into contact with the eyes, skin, or clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an important intermediate in the synthesis of efficient low-toxicity mite and insect-killing agents . It is also used in the synthesis of CNS-active compounds . Therefore, it has potential applications in the fields of pesticides and pharmaceuticals.

properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVXKNMCGSLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166082
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

CAS RN

15641-58-4
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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Record name tetramethylcyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

Experiments 4, 5, 6, 7 and 8 were conducted in the same way as experiments 2 and 3. The details are stated in the table; the zinc particles had a largest dimension below 0.01 mm, see column 5. The diisobutyl ketone used in experiments 6 and 7 had a purity of 89 and 90%, respectively. At the end of experiments 4, 5, 6 and 7 the reaction mixture was free from dispersed zinc, see column 10, indicating that the zinc had been fully converted. The conversions of 2,3-dimethyl-2-butene and dichloroacetyl chloride are stated in columns 11 and 12, respectively. The yields of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, presented in column 13, are slightly higher than that obtained in experiment 2. In the experiments 6 and 7 less brownish tarry material was formed than in the experiments 4 and 5 and the yield and purity of the TMCA formed were higher. The mixture obtained at the end of experiment 8 contained dispersed zinc and the yield of 2,2,3,3-tetramethylcyclopropanecarboxylic acid was only 49%, the molar ratio of zinc to dichloroacetyl chloride being 1.5.
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Synthesis routes and methods II

Procedure details

A solution of 4.1 g of 1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone in 10 ml of 1,4-dioxane was added dropwise at 30° C to a solution comprising 3.3 g of potassium hydroxide, 30 ml of water and 20 ml of dioxane, and the resulting solution was stirred at 20° C for 15 hours. Thereafter, the reaction solution was worked up in the same manner as in Example 1 to obtain 1.8 g of the desired 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid as a white crystal (yield, 76%).
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1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
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2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reactant of Route 3
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reactant of Route 4
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2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reactant of Route 5
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reactant of Route 6
2,2,3,3-Tetramethylcyclopropanecarboxylic acid

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